3-Chloroisoquinoline-7-carbaldehyde
Overview
Description
3-Chloroisoquinoline-7-carbaldehyde is an organic compound with the molecular formula C10H6ClNO. It is a derivative of isoquinoline, characterized by the presence of a chloro group at the 3rd position and an aldehyde group at the 7th position on the isoquinoline ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoquinoline-7-carbaldehyde typically involves the chlorination of isoquinoline derivatives followed by formylation. One common method includes the use of Vilsmeier-Haack reaction, where isoquinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available isoquinoline. The process includes chlorination using thionyl chloride or phosphorus pentachloride, followed by formylation using formylating agents like N,N-dimethylformamide and phosphorus oxychloride .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroisoquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Chloroisoquinoline-7-carboxylic acid.
Reduction: 3-Chloroisoquinoline-7-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloroisoquinoline-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Chloroisoquinoline-7-carbaldehyde involves its interaction with biological molecules through its reactive aldehyde and chloro groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and molecular targets .
Comparison with Similar Compounds
3-Bromoisoquinoline-7-carbaldehyde: Similar structure but with a bromo group instead of a chloro group.
3-Iodoisoquinoline-7-carbaldehyde: Contains an iodo group, offering different reactivity.
3-Methylisoquinoline-7-carbaldehyde: Features a methyl group, affecting its chemical properties and reactivity
Uniqueness: 3-Chloroisoquinoline-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse chemical transformations. The presence of both chloro and aldehyde groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-chloroisoquinoline-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-4-8-2-1-7(6-13)3-9(8)5-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXSLXFMBLMVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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